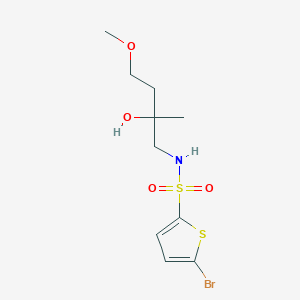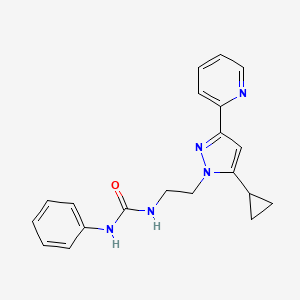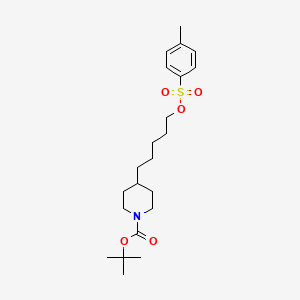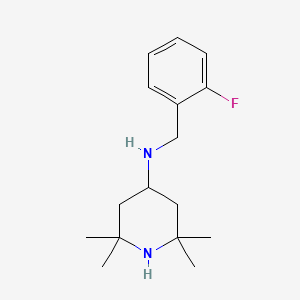![molecular formula C24H18FN3O2 B2563425 1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-29-2](/img/structure/B2563425.png)
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is further substituted with fluorophenyl and methoxyphenyl groups, and a pyrazole ring is also attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with additional rings and substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating and -withdrawing groups present. For instance, the fluorophenyl groups might make the compound more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease (NTD) affecting millions of people annually. The novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one synthesized from 4-chlorobenzaldehyde and 2′-fluoro-4′-methoxyacetophenone shows promise as an antileishmanial agent . Its halogenated chalcone structure makes it suitable for further study in combating this debilitating disease.
Anticancer Potential
Fluorinated pyrazolo[3,4-d]pyrimidine derivatives, including those containing a 1,3,4-thiadiazole heterocyclic ring, have been evaluated for their anticancer properties . Investigating the potential of our compound in cancer therapy could yield valuable insights.
Antibacterial Activity
The condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones followed by reduction produced secondary propanaryl amines with high antibacterial activity . Further exploration of its antibacterial potential could be beneficial.
Antioxidant Properties
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide exhibit antioxidant activity approximately 1.4 times higher than that of ascorbic acid . Investigating their role in oxidative stress management is warranted.
Stability and Mechanism Studies
Understanding the stability and mechanisms of the various isomers of 1,3,4-oxadiazole, including the 1,2,3-isomer, is crucial for further applications . This compound’s unique structure may offer insights into novel drug development.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-18-9-3-15(4-10-18)23-21-14-26-22-12-11-19(30-2)13-20(22)24(21)28(27-23)17-7-5-16(25)6-8-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMZGOPEMKDFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![5-Ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2563349.png)


![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2563356.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2563357.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2563360.png)
![1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2563361.png)
![11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2563362.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2563365.png)